molecular formula C17H16N4O2S B2981627 6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide CAS No. 1797095-05-6

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide

Cat. No.: B2981627
CAS No.: 1797095-05-6
M. Wt: 340.4
InChI Key: VZWOZGLYLUDFTF-UHFFFAOYSA-N
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Description

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 2-methyl-1,3-thiazole moiety attached to a phenyl ring. This compound is structurally characterized by:

  • A pyridazine core substituted with an ethoxy group at position 4.
  • A carboxamide linkage at position 3, connected to a phenyl ring.
  • A 2-methyl-1,3-thiazol-4-yl group at the ortho position of the phenyl ring.

Properties

IUPAC Name

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-3-23-16-9-8-14(20-21-16)17(22)19-13-7-5-4-6-12(13)15-10-24-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOZGLYLUDFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The thiazole and pyridazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, dimethylformamide as solvent, and a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted derivatives at the ethoxy group.

Scientific Research Applications

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound may affect pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

6-Hydroxy-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide

Key Differences :

  • Substituents: Replaces the ethoxy group with a hydroxy group at position 6 and introduces a methoxy-triazolylphenylamino group at position 3.
  • Isotopic Labeling: Incorporates a deuterated methyl group (N-(methyl-d3)), which may enhance metabolic stability compared to non-deuterated analogs .
  • Biological Relevance : The triazole moiety could improve binding affinity in enzymatic targets, while deuterium substitution may reduce oxidative metabolism.

Compounds from European Patent EP 4 374 877 A2

Examples include:

  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Key Differences: Incorporates a pyrrolo-pyridazine fused core, a trifluoromethyl group, and a morpholine-ethoxy substituent. Functional Impact: The trifluoromethyl group enhances lipophilicity, while the morpholine moiety improves solubility. These modifications are absent in the target compound, suggesting divergent pharmacokinetic profiles .

Thiazole-Containing Analogues

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

  • Key Differences : Replaces the pyridazine-carboxamide scaffold with an isoxazole-carboxylic acid system.
  • Physical Properties : Melting point (166–167°C) indicates higher crystallinity compared to the target compound, which lacks reported melting point data .

(2-Methyl-1,3-thiazol-4-yl)methanol

  • Key Differences : A simpler thiazole derivative with a hydroxymethyl substituent.
  • Synthetic Utility : Serves as a precursor for introducing thiazole moieties into larger molecules, such as the target compound’s phenyl-thiazole group .

Building Block Comparisons

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

  • Relationship to Target Compound: Likely an intermediate in synthesizing the phenyl-thiazole moiety of the target compound. The phenol group could be ethoxylated to form the ethoxy substituent .

6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid

  • Key Differences : Features an ethoxycarbonyl group instead of a carboxamide, with a pyridine core instead of pyridazine.
  • Functional Implications : The ethoxycarbonyl group may serve as a prodrug moiety, unlike the direct carboxamide linkage in the target compound .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) CAS RN
6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide C₁₇H₁₆N₄O₂S 340.40 Ethoxy, thiazole-phenyl Not reported Not available
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 Isoxazole, thiazole 166–167 368870-05-7
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 Hydroxymethyl-thiazole 50 76632-23-0
2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide C₁₀H₉NOS·HBr 266.16 Phenol-thiazole Not reported EN300-1644661

Discussion of Key Findings

  • Analogues with this group (e.g., 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid) exhibit structural rigidity, which may enhance target selectivity .
  • Ethoxy vs. Hydroxy/Methoxy : The ethoxy group in the target compound provides moderate hydrophobicity, whereas hydroxy or methoxy substituents (as in ) may alter hydrogen-bonding capacity and metabolic pathways .
  • Synthetic Pathways: Intermediates like 2-(2-methyl-1,3-thiazol-4-yl)phenol hydrobromide highlight feasible routes for introducing the phenyl-thiazole group via etherification or amidation .

Biological Activity

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of the biological activity of this compound based on diverse sources, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N4O Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

This structure features a pyridazine core with an ethoxy group and a thiazole-substituted phenyl moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values are crucial for assessing antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Pathogen
Compound A0.25Staphylococcus aureus
Compound B0.30Escherichia coli
This compoundTBDTBD

Studies have shown that modifications to the thiazole or pyridazine moieties can enhance antimicrobial activity, suggesting that this compound could be evaluated for its specific MIC values against common pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored in various studies. Pyridazine derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.

Table 2: COX Inhibition Data

CompoundCOX Inhibition (%)Reference
Compound C85%
Compound D78%
This compoundTBDTBD

In vivo studies using carrageenan-induced edema models have shown promising results for similar compounds in reducing inflammation and pain.

Anticancer Activity

The anticancer properties of pyridazine derivatives are also noteworthy. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Effectiveness

A recent study evaluated several pyridazine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast and colon cancer cells.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Type
Compound E5.0Breast Cancer
Compound F7.5Colon Cancer
This compoundTBDTBD

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